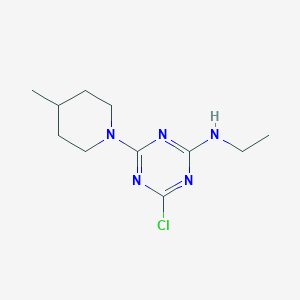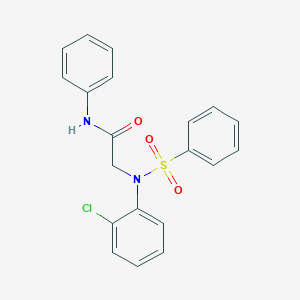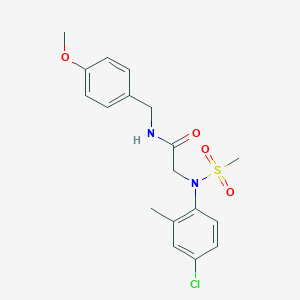![molecular formula C20H18FN5O3 B258581 1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione](/img/structure/B258581.png)
1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione, commonly known as FMeCpMP, is a purine derivative that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wirkmechanismus
FMeCpMP exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in cell cycle regulation and apoptosis. FMeCpMP has also been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects
FMeCpMP has been shown to have various biochemical and physiological effects. Studies have shown that FMeCpMP can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. FMeCpMP has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). FMeCpMP has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
FMeCpMP has several advantages and limitations for lab experiments. One of the significant advantages is its high purity and stability, which makes it suitable for use in various assays. FMeCpMP is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of FMeCpMP is its low solubility in water, which can make it challenging to administer in vivo. FMeCpMP is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
FMeCpMP has shown promising results in various scientific research applications, and several potential future directions can be explored. One of the significant areas of research is its potential as an anti-cancer agent. Further studies can be conducted to investigate the efficacy of FMeCpMP in various cancer types and its mechanism of action. FMeCpMP can also be studied for its potential as an anti-inflammatory agent in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies can also be conducted to investigate the pharmacokinetics and pharmacodynamics of FMeCpMP in vivo to determine its safety and efficacy in humans.
Conclusion
In conclusion, FMeCpMP is a purine derivative that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been discussed. FMeCpMP has several potential future directions that can be explored, including its potential as an anti-cancer and anti-inflammatory agent. Further studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
FMeCpMP has been synthesized using various methods, including the reaction of 4-fluorobenzylamine with 3,7-dimethylxanthine, followed by the reaction of the resulting intermediate with 2-pyridinemethanol. Another method involves the reaction of 4-fluorobenzylamine with 2,6-dioxo-3,7-dimethylpurine, followed by the reaction of the resulting intermediate with 2-pyridinemethanol. Both methods have been reported to yield FMeCpMP in good yields and purity.
Wissenschaftliche Forschungsanwendungen
FMeCpMP has been studied for its potential in various scientific research applications. One of the significant areas of research is its potential as an anti-cancer agent. Studies have shown that FMeCpMP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FMeCpMP has also been studied for its potential as an anti-inflammatory agent. Studies have shown that FMeCpMP can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models.
Eigenschaften
Produktname |
1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione |
|---|---|
Molekularformel |
C20H18FN5O3 |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
1-[(4-fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione |
InChI |
InChI=1S/C20H18FN5O3/c1-24-16-17(23-19(24)29-12-15-5-3-4-10-22-15)25(2)20(28)26(18(16)27)11-13-6-8-14(21)9-7-13/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
ZFFMLKWCAUDEBM-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1OCC3=CC=CC=N3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)F)C |
Kanonische SMILES |
CN1C2=C(N=C1OCC3=CC=CC=N3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)
![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)


![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)
![N-(2,4-dimethylphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258513.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)
![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)
